molecular formula C14H18BrF3N2O B8176589 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine

Cat. No.: B8176589
M. Wt: 367.20 g/mol
InChI Key: ILDFSLKEKNAQAY-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine is a complex organic compound that features a brominated benzyl group, a trifluoroethoxy substituent, and a piperazine ring

Preparation Methods

The synthesis of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine typically involves multiple steps, starting with the preparation of the brominated benzyl intermediate. One common method involves the bromination of 2-(2,2,2-trifluoroethoxy)benzyl alcohol, followed by the reaction with 4-methylpiperazine under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to specific targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-methylpiperazine stands out due to its unique combination of a brominated benzyl group and a trifluoroethoxy substituent. Similar compounds include:

  • 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine
  • 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

These compounds share some structural similarities but differ in their specific substituents and overall chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

1-[[3-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2O/c1-19-5-7-20(8-6-19)9-11-3-2-4-12(15)13(11)21-10-14(16,17)18/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDFSLKEKNAQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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